molecular formula C8H14O4 B15439663 Butyl methyl propanedioate CAS No. 79546-83-1

Butyl methyl propanedioate

Cat. No.: B15439663
CAS No.: 79546-83-1
M. Wt: 174.19 g/mol
InChI Key: TWHYGPFXAZAPIG-UHFFFAOYSA-N
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Description

Butyl methyl propanedioate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing butyl methyl propanedioate, and how can reaction conditions be optimized to minimize side products?

this compound is typically synthesized via esterification of propanedioic acid with butanol and methanol under acid catalysis. Key parameters include stoichiometric control of reactants, temperature modulation (e.g., 60–80°C), and use of dehydrating agents (e.g., molecular sieves) to shift equilibrium. Purification often involves column chromatography or fractional distillation to isolate the diester. Side products like monoesters or transesterified derivatives can arise from incomplete reactions or excess alcohol; monitoring via thin-layer chromatography (TLC) and optimizing reaction time are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

Nuclear magnetic resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Look for ester methyl group signals (δ 3.6–3.8 ppm for methoxy, δ 1.2–1.4 ppm for butyl CH₃).
  • ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and alkyl chain carbons. Infrared (IR) spectroscopy should show ester C=O stretches (~1740 cm⁻¹). Mass spectrometry (MS) can validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Consistent with IUPAC guidelines, full spectral data must be reported alongside synthetic protocols .

Q. How can researchers assess the physicochemical stability of this compound under varying storage conditions?

Accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) and light exposure are recommended. High-performance liquid chromatography (HPLC) tracks degradation products (e.g., hydrolysis to propanedioic acid). Differential scanning calorimetry (DSC) evaluates thermal stability. Methodological rigor requires triplicate testing and statistical validation of degradation kinetics .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity may stem from impurities, assay variability, or structural isomerism. Solutions include:

  • Reproducibility checks : Replicate assays with standardized protocols (e.g., IC₅₀ determination using fixed cell lines).
  • Structural verification : X-ray crystallography (using SHELX for refinement ) or 2D NMR to confirm stereochemistry.
  • Meta-analysis : Cross-reference data across studies while controlling for variables like solvent polarity or incubation time .

Q. How can computational modeling enhance the design of this compound-based inhibitors for enzymatic targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to active sites, guiding structural modifications. Density functional theory (DFT) calculations optimize electronic properties (e.g., charge distribution at ester groups). Validated models require correlation with in vitro assays (e.g., enzyme inhibition kinetics) to confirm predictive accuracy .

Q. What methodologies are suitable for investigating the reaction mechanisms of this compound in nucleophilic acyl substitution reactions?

Isotopic labeling (e.g., ¹⁸O in ester groups) paired with kinetic studies can elucidate mechanistic pathways (e.g., SN2 vs. tetrahedral intermediate formation). Monitoring via stopped-flow spectroscopy captures transient intermediates. Solvent effects (polar aprotic vs. protic) should be systematically tested to differentiate rate-determining steps .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Slow vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate) promotes crystal growth. SHELXL refinement is recommended for handling twinning or high-resolution data. For poor diffraction, synchrotron radiation or cryocooling may improve data quality.

Q. Methodological Best Practices

  • Data Presentation : Follow journal guidelines (e.g., Med. Chem. Commun.) to avoid overcrowding figures with structures; prioritize clarity in spectral/kinetic plots .
  • Statistical Validation : Report p-values, confidence intervals, and sample sizes for pharmacological data, adhering to Medicinal Chemistry Research standards .
  • Ethical Compliance : For toxicity studies, ensure participant selection aligns with biomedical research frameworks (e.g., stratified sampling to reduce bias) .

Properties

CAS No.

79546-83-1

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

3-O-butyl 1-O-methyl propanedioate

InChI

InChI=1S/C8H14O4/c1-3-4-5-12-8(10)6-7(9)11-2/h3-6H2,1-2H3

InChI Key

TWHYGPFXAZAPIG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(=O)OC

Origin of Product

United States

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